N-(3-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4O2S and its molecular weight is 434.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized using similar complex chemical structures, have shown promising antimicrobial activities. These compounds were developed using citrazinic acid as a starting material and have demonstrated good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid. The antimicrobial efficacy of these compounds underscores their potential as templates for the development of new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory Applications
In another study, compounds synthesized from citrazinic acid, including pyridines and pyrimidinones, were evaluated for their anti-inflammatory properties. These studies leveraged the structural complexity similar to N-(3-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide to design compounds that exhibited significant anti-inflammatory activity. The pharmacological assessments compared these compounds to Prednisolone®, a reference drug, highlighting their potential in treating inflammatory conditions (Amr et al., 2007).
Heterocyclic Compound Synthesis
The compound and its derivatives also play a crucial role in the synthesis of novel heterocyclic compounds. Through intricate chemical reactions, researchers have been able to synthesize a range of novel compounds with potential biological activities. These synthetic pathways often involve the formation of thieno and pyrimidine derivatives, showcasing the compound's versatility in heterocyclic chemistry and its application in creating pharmacologically active molecules (Elian et al., 2014).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2S/c1-3-25(4-2)11-12-26-18-10-6-9-17(18)20(24-21(26)28)29-14-19(27)23-16-8-5-7-15(22)13-16/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHTWHBGQPXARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.